molecular formula C22H22FN3OS2 B4997310 N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-2-[(4-fluorobenzyl)thio]benzamide

N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-2-[(4-fluorobenzyl)thio]benzamide

Número de catálogo B4997310
Peso molecular: 427.6 g/mol
Clave InChI: SMIICWQAJUGEGQ-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-2-[(4-fluorobenzyl)thio]benzamide, also known as CYT387, is a small molecule inhibitor that targets the JAK1 and JAK2 kinases. It has shown potential in treating a variety of diseases, including myeloproliferative neoplasms (MPNs), autoimmune diseases, and solid tumors.

Mecanismo De Acción

N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-2-[(4-fluorobenzyl)thio]benzamide targets the JAK1 and JAK2 kinases, which are involved in signaling pathways that regulate cell growth and differentiation. By inhibiting these kinases, this compound reduces the production of inflammatory cytokines and growth factors, which can lead to the reduction of disease symptoms and tumor growth.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. It reduces the production of inflammatory cytokines such as interleukin-6 and tumor necrosis factor-alpha, which can lead to the reduction of inflammation and disease activity. It also reduces the production of growth factors such as VEGF, which can lead to the inhibition of tumor growth.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-2-[(4-fluorobenzyl)thio]benzamide has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has been extensively studied in preclinical models and has shown promising results in clinical trials. However, there are some limitations to using this compound in lab experiments. It may have off-target effects on other kinases, which can lead to unwanted side effects. It may also have limited efficacy in certain disease settings.

Direcciones Futuras

There are several future directions for research on N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-2-[(4-fluorobenzyl)thio]benzamide. One area of focus is the development of combination therapies that can enhance the efficacy of this compound. Another area of focus is the identification of biomarkers that can predict response to this compound treatment. Additionally, there is ongoing research on the use of this compound in other disease settings, such as inflammatory bowel disease and multiple myeloma.

Métodos De Síntesis

N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-2-[(4-fluorobenzyl)thio]benzamide can be synthesized using a multi-step process that involves the reaction of 5-cyclohexyl-1,3,4-thiadiazol-2-amine with 4-fluorobenzyl chloride to form an intermediate compound. This intermediate is then reacted with 2-chloro-N-(4-(methylsulfonyl)phenyl)acetamide to produce the final product, this compound. The synthesis method has been optimized to produce high yields of pure this compound.

Aplicaciones Científicas De Investigación

N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-2-[(4-fluorobenzyl)thio]benzamide has been extensively studied in preclinical and clinical settings for its potential therapeutic benefits. It has shown promise in treating MPNs, which are a group of hematological disorders characterized by the overproduction of blood cells. This compound has been shown to reduce spleen size and improve symptoms in patients with myelofibrosis, a type of MPN.
In addition to MPNs, this compound has also been studied for its potential in treating autoimmune diseases such as rheumatoid arthritis and lupus. It has been shown to reduce inflammation and improve disease activity in preclinical models.
This compound has also shown potential in treating solid tumors such as breast cancer and pancreatic cancer. It has been shown to inhibit tumor growth and improve survival in preclinical models.

Propiedades

IUPAC Name

N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-2-[(4-fluorophenyl)methylsulfanyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22FN3OS2/c23-17-12-10-15(11-13-17)14-28-19-9-5-4-8-18(19)20(27)24-22-26-25-21(29-22)16-6-2-1-3-7-16/h4-5,8-13,16H,1-3,6-7,14H2,(H,24,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMIICWQAJUGEGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C2=NN=C(S2)NC(=O)C3=CC=CC=C3SCC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22FN3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.